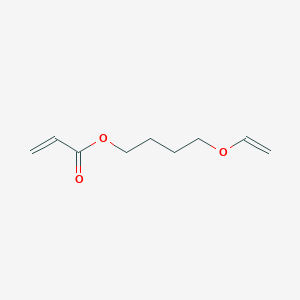

4-(Ethenyloxy)butyl prop-2-enoate

Description

4-(Ethenyloxy)butyl prop-2-enoate is an acrylate ester featuring a butyl chain substituted with an ethenyloxy (vinyl ether) group at the 4-position. This structure confers dual reactivity: the acrylate moiety enables free-radical polymerization, while the ethenyloxy group can participate in additional crosslinking or copolymerization reactions. The compound is primarily utilized as a monomer in synthesizing specialty polymers, particularly those requiring tailored solubility, flexibility, or thermal stability .

Properties

CAS No. |

162633-53-6 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

4-ethenoxybutyl prop-2-enoate |

InChI |

InChI=1S/C9H14O3/c1-3-9(10)12-8-6-5-7-11-4-2/h3-4H,1-2,5-8H2 |

InChI Key |

SFXIITYNPFPIDC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCCOC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Reactivity and Polymerization Behavior

- Butyl Acrylate : Polymerizes via radical mechanisms to form linear polymers with low glass transition temperatures (Tg ≈ -50°C). Lacks crosslinking capacity due to the absence of reactive side chains .

- This compound: The ethenyloxy group enables dual reactivity: Acrylate group participates in chain-growth polymerization. Ethenyloxy moiety undergoes cationic or radical copolymerization, enabling crosslinked networks. This enhances thermal stability and mechanical strength in derived polymers .

- Perfluorinated Analogs : Fluorinated esters (e.g., CAS 226409-30-9) exhibit reduced reactivity in radical polymerization due to electron-withdrawing fluorine atoms but impart exceptional chemical resistance and hydrophobicity .

- Epoxy-Substituted Analog : The oxiran group (CAS 119692-59-0) may undergo ring-opening reactions, facilitating hybrid epoxy-acrylate systems with improved adhesion and toughness .

Physical and Chemical Properties

- Solubility: this compound is likely soluble in common organic solvents (e.g., acetone, THF), similar to butyl acrylate .

- Fluorinated esters exhibit superior thermal stability (decomposition >300°C) .

Industrial and Regulatory Considerations

- This compound is classified under tariff code 9902.25.18 when polymerized with 2,5-furandione, indicating its use in aqueous solutions for coatings or adhesives .

- Butyl Acrylate is regulated under CAS 141-32-2 with stringent handling guidelines due to its volatility and irritant properties .

- Epoxy-Substituted Analog (CAS 119692-59-0) lacks EC inventory listing, suggesting niche or emerging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.